N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
Description
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a sulfanyl-acetamide derivative characterized by a 3-chlorophenyl group attached to the acetamide nitrogen and a 4-methylphenylsulfanyl moiety at the α-position. Its structure combines electron-withdrawing (chlorine) and lipophilic (methyl) substituents, which may influence solubility, bioavailability, and target binding .
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-methylphenyl)sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-11-5-7-14(8-6-11)19-10-15(18)17-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBDEKGRCDOJDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide typically involves the reaction of 3-chloroaniline with 4-methylthiophenol in the presence of an acylating agent such as acetyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide serves as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it valuable in organic synthesis.
Types of Reactions:
- Oxidation: Can form sulfoxides or sulfones.
- Reduction: Converts to amine or thiol derivatives.
- Substitution: The chlorophenyl group can be modified to introduce new functional groups.
Biology
The compound has shown promise in biological studies, particularly in enzyme inhibition and protein binding assays. Research indicates that it may interact with specific molecular targets, altering enzyme activities and potentially leading to therapeutic effects.
Case Studies:
- A study demonstrated that derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer) with IC50 values indicating effective cytotoxicity .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 15 |
| A549 | 20 |
| HT-29 | 18 |
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for the development of novel formulations in pharmaceuticals and agrochemicals.
| Biological Activity | Test Methodology | Result |
|---|---|---|
| Antiproliferative | MTT Assay | IC50 = 15 - 20 µM |
| Enzyme Inhibition | Enzyme Activity Assay | Significant inhibition observed |
Chemical Reaction Pathways
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Amines, thiols |
| Substitution | Sodium methoxide | Various substituted derivatives |
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in the substituents attached to the acetamide core. Key comparisons include:
Table 1: Substituent and Property Comparison
Key Observations :
- Lipophilicity: The 4-methylphenylsulfanyl group in the target compound enhances lipophilicity compared to polar groups like piperazine (logP ~3.5 vs.
- Hydrogen Bonding: Analogs with pyrimidine or triazole substituents (e.g., 4,6-diaminopyrimidine) exhibit stronger hydrogen-bonding capacity, critical for enzyme inhibition (e.g., SARS-CoV-2 M<sup>pro</sup> in ) .
- Synthetic Complexity : The target compound’s simpler structure allows easier synthesis compared to triazole- or pyridine-containing analogs (e.g., VUAA-1), which require multi-step heterocyclic reactions .
Anticonvulsant Activity
Piperazine-containing analogs (e.g., compound 12 in ) show potent anticonvulsant activity in rodent models (ED50 ~45 mg/kg), attributed to their interaction with voltage-gated sodium channels. The target compound lacks a basic nitrogen in its sulfanyl group, which may reduce CNS penetration and anticonvulsant efficacy .
Antimicrobial Activity
Triazole-containing analogs (e.g., compound 6a in ) demonstrate broad-spectrum antimicrobial activity (MIC ~8–32 µg/mL against E. coli and S. aureus). The rigid triazole ring may enhance target binding, whereas the target compound’s flexible methylphenylsulfanyl group may limit steric complementarity with bacterial enzymes .
Enzyme Inhibition
Pyridine- and pyrimidine-based acetamides (e.g., 5RGX in ) inhibit SARS-CoV-2 main protease (M<sup>pro</sup>) with binding affinities <−22 kcal/mol. The absence of a pyridine ring in the target compound likely diminishes this activity, as the pyridine-His163 interaction is critical for inhibition .
Physicochemical and Pharmacokinetic Properties
- Solubility : Piperazine analogs (e.g., compound 12) show higher aqueous solubility (>10 mg/mL) due to ionizable nitrogen, whereas the target compound’s solubility is likely lower (<1 mg/mL) .
- Metabolic Stability : Sulfanyl groups are prone to oxidation, but the 4-methylphenyl substitution may slow hepatic degradation compared to unsubstituted phenylsulfanyl analogs .
Research Findings and Implications
- Crystallographic Insights: The structurally similar N-(3-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide forms hydrogen bonds with ASN142 and GLN189 in crystal structures, suggesting the target compound’s sulfanyl group could engage in similar interactions if optimized .
- SAR Trends : Bioactivity in this class correlates strongly with heterocyclic substituents (e.g., triazoles, pyridines). Simplifying the scaffold, as in the target compound, may sacrifice potency for synthetic accessibility .
Biological Activity
N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C16H16ClNOS, with a molecular weight of approximately 303.82 g/mol. The compound contains a chlorophenyl group and a sulfanyl moiety, which are known to influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways. Key mechanisms include:
- Enzyme Inhibition : The compound can bind to various enzymes, altering their activity and affecting metabolic pathways.
- Receptor Modulation : It may interact with receptors involved in cellular signaling, influencing processes such as cell proliferation and apoptosis.
Anticancer Properties
Numerous studies have investigated the anticancer potential of this compound. Notably:
- Cytotoxicity Studies : Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), MDA-MB-231 (breast cancer), and HT-29 (colon cancer) cells. For instance, one study reported an IC50 value of 8.107 μM against HepG2 liver cancer cells, significantly higher than that of doxorubicin (0.877 μM) .
- Mechanistic Insights : The anticancer activity has been linked to the inhibition of key signaling pathways, such as the ERK1/2 pathway, which is crucial for cell cycle progression from G1 to S phase .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties:
- Antibacterial Studies : this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria in vitro.
| Bacterial Strain | Activity Level | Reference |
|---|---|---|
| E. coli | Moderate | |
| S. aureus | High |
Case Studies
Several case studies highlight the efficacy of this compound:
- In Vitro Studies : A study conducted by Thomas et al. evaluated the antiproliferative effects of this compound on various cancer cell lines using MTT assays. The results indicated that it significantly inhibited cell growth in a dose-dependent manner .
- Molecular Docking Studies : Computational studies have shown that this compound can effectively dock with target proteins involved in cancer progression, suggesting a strong binding affinity that correlates with its observed biological activities .
Q & A
Q. What are the established synthetic routes for N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, and how can reaction conditions be optimized for high yield and purity?
The synthesis typically involves multi-step organic reactions, such as:
- Nucleophilic substitution : Reacting a thiol-containing intermediate (e.g., 4-methylbenzenethiol) with a halogenated acetamide precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Coupling reactions : Using catalysts like palladium or copper to facilitate aryl-sulfur bond formation .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the product .
Key optimization factors : Temperature (60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios (1:1.2 for thiol:haloacetamide) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., chlorophenyl and methylphenyl groups) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., C₁₅H₁₄ClNOS) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Solubility profile : Moderately soluble in DMSO and DMF, poorly soluble in water.
- Implications : Use polar aprotic solvents for in vitro assays (e.g., biological activity testing). For crystallography, slow evaporation from ethanol/water mixtures yields diffraction-quality crystals .
Q. What preliminary biological activity data exist for this compound?
- Enzyme inhibition : Potential activity against kinases or cytochrome P450 isoforms due to sulfanyl-acetamide motifs .
- Antimicrobial screening : MIC values reported for Gram-positive bacteria (e.g., S. aureus) in the 25–50 µg/mL range .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its intermolecular interactions and stability?
- Crystallographic data : The compound forms centrosymmetric dimers via C–H⋯O hydrogen bonds between the acetamide carbonyl and chlorophenyl hydrogen atoms .
- Torsional angles : The sulfanyl group adopts a ~120° dihedral angle relative to the acetamide plane, influencing molecular packing .
- Thermal stability : Decomposition above 200°C (DSC data), correlating with weak van der Waals interactions in the lattice .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance biological potency?
- Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or nitrophenyl groups to modulate electron-withdrawing effects .
- Sulfanyl linker modification : Introduce methyl or ethyl groups to the sulfur atom to alter lipophilicity .
- Biological assays : Test derivatives against cancer cell lines (e.g., MCF-7) using IC₅₀ dose-response curves .
Q. How can conflicting spectroscopic data between synthetic batches be resolved?
- Contradiction analysis : Compare NMR chemical shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) across batches to identify impurities .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals from regioisomers .
- Crystallographic validation : Single-crystal X-ray diffraction as a gold standard for structural confirmation .
Q. What are the mechanistic insights into the compound’s degradation under oxidative or hydrolytic conditions?
- Oxidative degradation : The sulfanyl group is susceptible to oxidation by H₂O₂ or mCPBA, forming sulfoxide/sulfone derivatives .
- Hydrolytic stability : The acetamide bond resists hydrolysis at pH 7.4 (simulated physiological conditions) but degrades in strong acidic/basic media (pH <2 or >12) .
- Mitigation strategies : Store under inert gas (N₂/Ar) at −20°C to prolong shelf life .
Q. How can computational methods complement experimental studies of this compound?
- Docking simulations : Predict binding affinity to targets like EGFR or COX-2 using AutoDock Vina with crystal structures from the PDB .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to map electrostatic potential surfaces and identify reactive sites .
- MD simulations : Assess stability in lipid bilayers for membrane permeability predictions .
Q. What interdisciplinary approaches are recommended for translating this compound into preclinical studies?
- Toxicology : Acute toxicity profiling in zebrafish embryos (LC₅₀) .
- Pharmacokinetics : Microsomal stability assays (e.g., rat liver microsomes) to estimate metabolic half-life .
- Formulation : Nanoencapsulation in PLGA nanoparticles to enhance aqueous solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
